molecular formula C20H22ClNO3S B2495600 2-(4-chlorophenoxy)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide CAS No. 1797955-70-4

2-(4-chlorophenoxy)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide

Cat. No.: B2495600
CAS No.: 1797955-70-4
M. Wt: 391.91
InChI Key: YNJZKZAFMZMAER-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide (CAS 1797955-70-4) is a synthetic organic compound with a molecular formula of C20H22ClNO3S and a molecular weight of 391.91 g/mol . This acetamide derivative features a 4-chlorophenoxy moiety and a tetrahydro-2H-pyran (oxane) ring substituted with a phenylsulfanyl group, a structure that may be of significant interest in medicinal chemistry and drug discovery research. While the specific biological profile of this compound is still under investigation, research on a structurally related compound, which also contains the 2-(4-chlorophenoxy)acetamide group integrated into a complex pharmacophore, has demonstrated a potent inhibitory effect on osteoclastogenesis . This suggests that compounds within this class could serve as valuable tools for studying bone remodeling processes. The related compound, known as PPOAC-Bz, was identified as a strong inhibitor of osteoclast formation and bone resorption activity in vitro by suppressing RANKL-induced signalling pathways, and it prevented bone loss in vivo . This indicates a potential research application for investigating and developing novel therapeutics for osteolytic diseases such as osteoporosis. The product is supplied with high purity and is intended for research purposes only. For specific pricing and availability in various quantities, please contact our sales team. This product is For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3S/c21-16-6-8-17(9-7-16)25-14-19(23)22-15-20(10-12-24-13-11-20)26-18-4-2-1-3-5-18/h1-9H,10-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJZKZAFMZMAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)COC2=CC=C(C=C2)Cl)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the etherification of 4-chlorophenol with an appropriate halide under basic conditions to form the chlorophenoxy intermediate. This intermediate is then reacted with a phenylsulfanyl oxane derivative in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting specific functional groups.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Reduced forms of the phenylsulfanyl group.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The chlorophenoxy group may enhance the compound’s binding affinity to certain proteins, influencing biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Table 1: Key Structural Differences Among Analogs
Compound Name Core Substituents Molecular Weight logP Key Features
Target Compound Oxane ring, phenylsulfanyl, 4-chlorophenoxy, acetamide Not Provided ~1.6* Sulfanyl-oxane backbone
2-(4-Chlorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide (Y509-7484) Oxolane (tetrahydrofuran) ring, 4-chlorophenoxy, acetamide 269.73 1.629 Smaller oxolane ring, no sulfur
BI81698 () Oxane ring, phenylsulfanyl, methoxybenzenesulfonamide 393.52 Not Provided Sulfonamide vs. acetamide
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide Triazole ring, sulfamoylphenyl, 4-chlorophenyl 501.0 Not Provided Triazole core, dual sulfonyl/chlorophenyl
N-Methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide Phenoxy-phenoxy backbone, methylacetamide ~275.7 (calc.) Not Provided Ether linkages, N-methyl group

*Estimated based on analog Y509-7484 .

Physicochemical Properties

  • logP and Solubility : The target compound’s phenylsulfanyl group likely increases hydrophobicity (logP ~1.6) compared to oxolane analogs (e.g., Y509-7484, logP 1.629). Triazole-containing analogs (e.g., ) may exhibit higher polarity due to sulfamoyl groups but lower solubility due to bulkier aromatic systems.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Chlorophenoxy group : A chlorinated phenyl ether that may contribute to the compound's lipophilicity and biological activity.
  • Phenylsulfanyl group : This moiety may enhance interactions with biological targets.
  • Oxan ring : A cyclic ether that could influence the compound's stability and reactivity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing the phenylsulfanyl moiety have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilis
Compound AModerateStrong
Compound BWeakModerate
This compound TBDTBD

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE). In vitro studies suggest that similar compounds demonstrate significant AChE inhibition, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . The IC50 values reported for related compounds vary, indicating potential efficacy in enzyme inhibition.

CompoundIC50 (µM)Target Enzyme
Compound C2.7AChE
Compound DTBDAChE
This compound TBDTBD

The biological activity of This compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to interact with the active sites of enzymes, leading to decreased enzymatic activity.
  • Antimicrobial Mechanisms : The chlorophenoxy group may disrupt bacterial cell membranes or interfere with metabolic pathways.

Case Studies

  • Antimicrobial Evaluation : In a study evaluating various derivatives of chlorophenoxy compounds, several exhibited promising antibacterial properties against gram-positive and gram-negative bacteria. The presence of the sulfanyl group was noted to enhance activity .
  • Neuroprotective Potential : Another study focused on compounds with structural similarities to assess their neuroprotective effects through AChE inhibition, showing potential therapeutic applications in Alzheimer's disease .

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